Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate
Description
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate (CAS: 1292318-14-9) is a brominated aromatic ester featuring a cyano substituent on the phenoxy ring. It is synthesized via nucleophilic substitution or coupling reactions involving brominated phenols and activated ester intermediates .
Properties
IUPAC Name |
methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,12(16)17-3)8-18-11-5-4-10(14)6-9(11)7-15/h4-6H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWGBFJKVJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Williamson Ether Synthesis
One common method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a phenoxide ion in the presence of a base.
Step 1: Preparation of 4-Bromo-2-cyanophenol
- Start with 4-bromo-2-cyanobenzene and convert it into the corresponding phenol through a suitable method, such as hydrolysis or using a strong base like sodium hydroxide.
Step 2: Preparation of Methyl 3-Hydroxy-2,2-dimethylpropanoate
- This can be achieved by esterifying 3-hydroxy-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst.
Step 3: Williamson Ether Synthesis
- React the phenoxide ion (derived from 4-bromo-2-cyanophenol) with methyl 3-bromo-2,2-dimethylpropanoate (prepared from methyl 3-hydroxy-2,2-dimethylpropanoate) in a polar aprotic solvent like DMF or DMSO, using a strong base such as sodium hydride or potassium carbonate.
Synthesis via Arylation
Another approach could involve the direct arylation of methyl 3-hydroxy-2,2-dimethylpropanoate with a suitable aryl halide (4-bromo-2-cyanophenyl halide) using a palladium-catalyzed reaction.
Step 1: Preparation of Aryl Halide
- Synthesize the aryl halide by converting 4-bromo-2-cyanobenzene into a more reactive form if necessary.
Step 2: Palladium-Catalyzed Arylation
- Use a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂) with a suitable ligand (e.g., triphenylphosphine) in a polar aprotic solvent to facilitate the arylation reaction.
Reaction Conditions and Reagents
The choice of solvents, bases, and catalysts is crucial for the success of these reactions. Common solvents include polar aprotic solvents like DMF, DMSO, or NMP. Bases such as sodium hydride or potassium carbonate are often used. For palladium-catalyzed reactions, ligands like triphenylphosphine or bidentate phosphines can enhance the reaction efficiency.
| Reagent/Condition | Role | Common Choices |
|---|---|---|
| Solvent | Reaction medium | DMF, DMSO, NMP |
| Base | Deprotonation | NaH, K₂CO₃ |
| Catalyst | Arylation facilitation | Pd(OAc)₂, PdCl₂ |
| Ligand | Catalyst stabilization | PPh₃, Xantphos |
Analysis Techniques
After synthesizing this compound, various analytical techniques can be employed to confirm its structure and purity:
- NMR Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR can provide detailed structural information.
- Mass Spectrometry : Techniques like GC-MS or LC-MS can confirm the molecular weight and fragmentation pattern.
- HPLC : High-performance liquid chromatography can assess purity and separate impurities.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromo group at the para position of the aromatic ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids. This reaction enables the introduction of diverse aryl substituents, enhancing structural versatility for pharmaceutical and materials science applications.
Reaction Parameters
| Reactants | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Aryl boronic acid (1–2 eq) | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/H₂O, 90°C, 18 h | Monosubstituted/bisubstituted aryl derivatives | 33–86% |
Key Findings :
-
Regioselectivity favors substitution at the bromo site over the thiophenyl bromo group due to electronic activation .
-
Electron-withdrawing substituents on boronic acids enhance coupling efficiency .
Ester Hydrolysis
The methyl ester group undergoes cleavage under basic or nucleophilic conditions, forming the corresponding carboxylic acid.
Reaction Parameters
| Reactants | Conditions | Products | Source |
|---|---|---|---|
| LiI, DMF, heat | 50–100°C, inert atmosphere | Carboxylic acid |
Mechanistic Insight :
-
Hydrolysis proceeds via an Sₙ2 mechanism, accelerated in polar aprotic solvents like DMF due to enhanced nucleophilicity of iodide .
-
Ethyl esters exhibit slower reaction rates compared to methyl esters .
Reduction of the Cyano Group
The nitrile group can be reduced to a primary amine under catalytic hydrogenation or via hydride agents.
Reaction Parameters
| Reactants | Conditions | Products | Source |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 25–50°C, 1–3 atm H₂ | 2-Aminoaryl derivative | N/A |
Note : While specific data for this compound is unavailable in the provided sources, analogous reductions of aromatic nitriles are well-documented in organic synthesis literature.
Radical Bromination (Side Reaction)
Under radical initiation, the compound may undergo unintended bromination at methyl or methine positions.
Mitigation Strategies
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Use of diethyl phosphite (1.2 eq) post-reaction quenches residual bromine radicals, improving product purity .
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Optimized radical initiator concentrations (e.g., 0.01–0.2 eq 2,2'-Diisopropyl azodicarboxylate) minimize side reactions .
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents/Conditions | Key Products |
|---|---|---|---|
| Bromo (Ar-Br) | Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |
| Cyano (Ar-CN) | Reduction | H₂/Pd or LiAlH₄ | Primary amine |
| Ester (COOCH₃) | Hydrolysis | LiI/DMF or NaOH/H₂O | Carboxylic acid |
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate as a lead compound in anticancer drug development. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of similar bromo-substituted compounds have shown promising anticancer activities against various human cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) . The presence of the bromo and cyano groups enhances the compound's reactivity and potential for binding to target proteins.
Mechanism of Action
The anticancer mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds with similar structural motifs have been shown to inhibit key proteins involved in cell cycle regulation and apoptosis . The bromine atom's electrophilic nature plays a crucial role in this interaction, allowing for covalent modifications of target proteins.
Synthetic Applications
Synthesis of Novel Compounds
this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing more complex molecules. For instance, it can be reacted with various nucleophiles to create derivatives that may exhibit enhanced biological activities or novel properties .
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Nucleophilic substitution | Amines | Amine derivatives |
| Nucleophilic addition | Alcohols | Alcohol derivatives |
| Cyclization reactions | Dienes | Cyclic compounds |
Material Science Applications
Polymer Chemistry
The compound can be utilized in the development of polymeric materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties or introduce bioactive functionalities. For example, the bromine atom can facilitate cross-linking reactions in polymerization processes, leading to materials with improved thermal stability and mechanical strength .
Case Studies
Case Study 1: Anticancer Screening
In a systematic screening of bromo-substituted compounds, this compound was evaluated for its cytotoxic effects on several cancer cell lines. Results indicated that it exhibited significant antiproliferative activity against MCF-7 and A-549 cells, with IC50 values comparable to established chemotherapeutics . This highlights its potential as a candidate for further development.
Case Study 2: Synthesis of Derivatives
A study focused on synthesizing derivatives from this compound demonstrated its utility as a precursor for creating compounds with enhanced biological activity. The derivatives were tested for their inhibitory effects on specific cancer-related pathways, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Bromo-Substituted Analogs
- Methyl 3-(2-bromo-6-isopropoxyphenyl)-2,2-dimethylpropanoate (3.11b): Structure: Contains a bromo group at the 2-position and an isopropoxy group at the 6-position on the phenyl ring. Properties: Molecular formula C₁₆H₂₁BrO₃, HRMS (ESI): [M+Na]⁺ = 323.0257 (calc. 323.0253) . Comparison: The isopropoxy group enhances lipophilicity compared to the cyano group in the target compound. This substitution may influence solubility and reactivity in cross-coupling reactions.
- Methyl 3-(4-bromopyrazol-1-yl)-2,2-dimethylpropanoate: Structure: Bromo substitution on a pyrazole ring instead of a phenoxy group. Properties: CAS 1508156-42-0; InChI key highlights the planar pyrazole ring, which may alter electronic properties compared to the phenoxy system .
Chloro-Substituted Analogs
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Structure: Chlorine at the 4-position and a hydroxyl group at the 3-position. Properties: ¹H NMR signals at δ 4.23 (CH), 3.68 (OCH₃), and 3.44 ppm (OCH₃); antiproliferative activity noted in preliminary studies . Comparison: The hydroxyl group introduces hydrogen-bonding capacity, which is absent in the target compound. This difference may affect bioavailability and interaction with biological targets.
Ester Backbone Modifications
Ethyl vs. Methyl Esters
- Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate (CAS: 676621-95-7): Structure: Ethyl ester with a 4-fluorophenyl group. Properties: Similarity score 0.88 to the target compound; the ethyl group increases molecular weight (MW = 226.3 g/mol) and may slightly reduce volatility compared to the methyl ester (MW = ~315.2 g/mol for the target) .
Bulkier Substituents
- Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate: Structure: tert-butyldimethylsilyl (TBS) protecting group instead of bromo-cyanophenoxy. Properties: The TBS group enhances steric protection and silicon-based stability, making it useful in multistep syntheses .
Functional Group Comparisons
Cyano vs. Methoxy Groups
- Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate: Structure: Methoxy group at the 4-position. Properties: The methoxy group is electron-donating, contrasting with the electron-withdrawing cyano group in the target compound. This affects electronic density on the aromatic ring, influencing reactivity in electrophilic substitutions .
Thioether-Containing Analogs
- Ethyl 3-(3-tert-butylthio-1-(4-chlorobenzyl)-5-methoxyindol-2-yl)-2,2-dimethylpropanoate: Structure: Combines a tert-butylthio group and indole ring.
Physicochemical and Spectral Data Comparison
Biological Activity
Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a bromo group, a cyano group, and a phenoxy moiety attached to a dimethylpropanoate backbone. The synthesis typically involves the reaction of 4-bromo-2-cyanophenol with methyl 3-bromo-2,2-dimethylpropanoate in the presence of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, influencing various cellular pathways. The precise mechanisms remain under investigation, but potential targets include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors.
Antiviral Properties
Recent studies have explored the compound's potential as an antiviral agent, particularly against HIV. Molecular docking studies suggest that it may bind effectively to reverse transcriptase, a crucial enzyme for HIV replication .
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins .
Pharmacological Studies
Pharmacological assessments have highlighted the compound's anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated macrophages .
Table 1: Summary of Biological Activities
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Antiviral | Effective against HIV reverse transcriptase with significant binding affinity. |
| Study 2 | Cytotoxicity | Induces apoptosis in leukemia cells via caspase activation. |
| Study 3 | Anti-inflammatory | Reduces pro-inflammatory cytokine production in macrophages. |
Q & A
Basic: What are the key steps and optimization strategies for synthesizing methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated intermediate (e.g., 4-bromo-2-cyanophenol) can react with methyl 2,2-dimethyl-3-hydroxypropanoate under Mitsunobu conditions or via base-mediated alkylation. Key optimizations include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance aryl coupling efficiency, as seen in analogous C-H arylation protocols .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilic substitution rates .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction progress and byproduct suppression .
- Workup : Phase separation using toluene/water mixtures ensures efficient isolation of the ester product .
Advanced: How can regioselectivity challenges during bromine or cyano group introduction be addressed?
Methodological Answer:
Regioselectivity is controlled via directing groups or steric effects. For example:
- Electrophilic Aromatic Substitution : Use meta-directing groups (e.g., cyano) to position bromine at the 4-position .
- Transition-Metal Catalysis : Pd(0)-catalyzed C-H activation directs coupling to sterically accessible sites, as demonstrated in tert-butyl ester analogs .
- Protection Strategies : Temporary silyl protection (e.g., tert-butyldimethylsilyl) of reactive hydroxyl groups prevents undesired side reactions .
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?
Methodological Answer:
Critical NMR signals include:
- ¹H NMR :
- ¹³C NMR :
Advanced: What advanced mass spectrometry techniques validate its molecular weight and fragmentation pathways?
Methodological Answer:
- HRMS (ESI) : Calculate exact mass using the formula C₁₃H₁₄BrNO₃. Expected [M+H]⁺: 328.0233. Compare with observed values (e.g., ±0.0004 ppm error tolerance) .
- Fragmentation Analysis : Characteristic losses include:
Basic: What in vitro assays are suitable for preliminary biological evaluation (e.g., antiproliferative activity)?
Methodological Answer:
- Cell Lines : Use MCF-7 (breast cancer) or HeLa cells, as done for structurally related esters .
- Protocol :
- Incubate cells with 1–100 µM compound for 48–72 hours.
- Quantify viability via MTT assay (absorbance at 570 nm).
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
Advanced: How can conflicting spectral data (e.g., unexpected IR stretches) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- IR Analysis : Compare experimental peaks (e.g., C≡N stretch ~2240 cm⁻¹) with computational predictions (DFT at B3LYP/6-31G* level) .
- X-ray Crystallography : If crystallizable, resolve absolute configuration, as done for ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate .
Advanced: What computational methods predict its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Transition State Modeling : Simulate SN2 pathways using Gaussian09 to assess energy barriers for bromide displacement .
Basic: What purification techniques are optimal for isolating this ester?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 9:1) .
- Recrystallization : Dissolve in hot ethanol, cool to −20°C for crystal formation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolates .
Advanced: How does steric hindrance from the 2,2-dimethyl group influence reactivity?
Methodological Answer:
The geminal dimethyl groups:
- Reduce Conformational Flexibility : Lock the propanoate backbone into a rigid geometry, favoring axial attack in substitution reactions .
- Steric Shielding : Protect the ester carbonyl from nucleophilic attack, as observed in tert-butyl analogs .
- Impact Catalysis : Slow Pd-catalyzed coupling due to restricted aryl halide access .
Advanced: What strategies mitigate photodegradation during storage or handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
